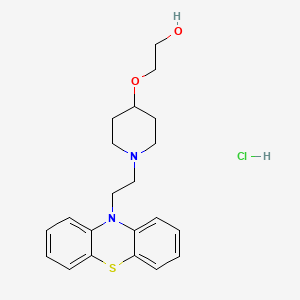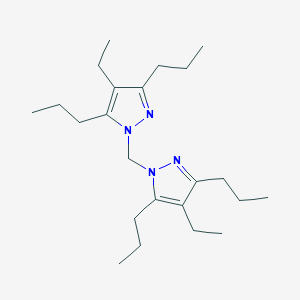
1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) can be achieved through various methods. One common approach involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired pyrazole derivatives.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs large-scale synthesis techniques, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, aryl halides, and copper powder. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents such as DMSO .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in different applications .
Applications De Recherche Scientifique
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) include:
- 1-ethylpyrazole-4-carbaldehyde
- 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde
- 1,1’-methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
Uniqueness
What sets 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) apart is its specific substitution pattern and the presence of a methylene bridge connecting the two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
40012-16-6 |
|---|---|
Formule moléculaire |
C23H40N4 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
4-ethyl-1-[(4-ethyl-3,5-dipropylpyrazol-1-yl)methyl]-3,5-dipropylpyrazole |
InChI |
InChI=1S/C23H40N4/c1-7-13-20-18(11-5)22(15-9-3)26(24-20)17-27-23(16-10-4)19(12-6)21(25-27)14-8-2/h7-17H2,1-6H3 |
Clé InChI |
FDFCEZJHEWOKPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=NN1CN2C(=C(C(=N2)CCC)CC)CCC)CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





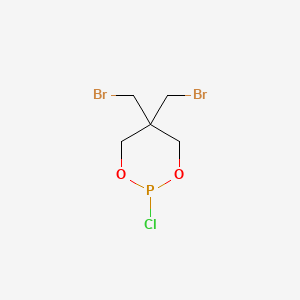
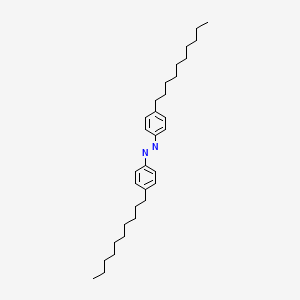
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
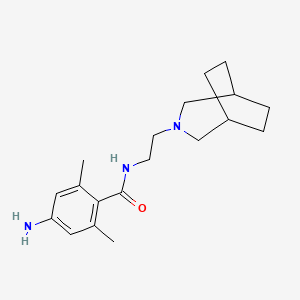
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
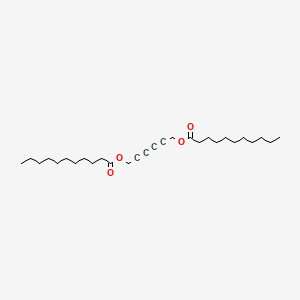
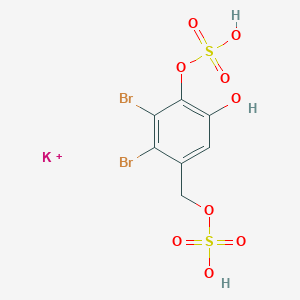
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
